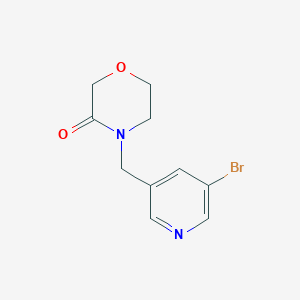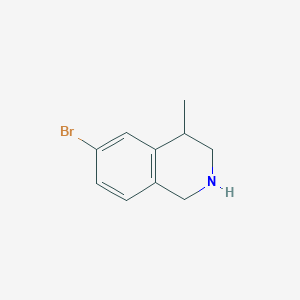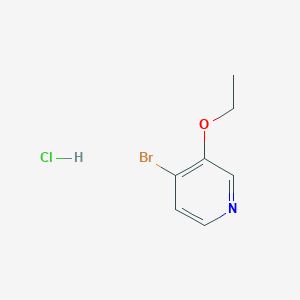
4-Bromo-3-ethoxy-pyridine hydrochloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-ethoxy-pyridine hydrochloride is likely a solid compound . It’s a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it probably has a benzene-like ring structure with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other bromo-ethoxy-pyridine derivatives . These methods often involve reactions such as bromination, ethoxylation, and hydrochlorination .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an ethoxy group (–O–CH2CH3) attached to the 3-position of the ring, and a bromine atom attached to the 4-position .Scientific Research Applications
4-BEHCl is a useful reagent for the synthesis of a variety of compounds. It is used in the synthesis of 4-nitro-3-ethoxy-pyridine, which is a useful starting material for the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of 4-amino-3-ethoxy-pyridine, which is a useful intermediate in the synthesis of organic compounds. 4-BEHCl has also been used in the synthesis of a variety of other organic compounds, such as quinolines, indoles, and benzimidazoles.
Mechanism of Action
4-BEHCl acts as a proton donor in the presence of a base, such as sodium hydroxide or potassium hydroxide. This allows it to form a complex with the base, which can then react with other organic compounds. The reaction is reversible, so the complex can be broken down to form the original 4-BEHCl molecule and the base.
Biochemical and Physiological Effects
4-BEHCl has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In addition, 4-BEHCl has been shown to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Finally, 4-BEHCl has been shown to inhibit the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-BEHCl in laboratory experiments is its high solubility in water and alcohol. This makes it easy to prepare solutions of the compound and to accurately measure its concentration. In addition, 4-BEHCl is relatively stable and has a low toxicity, making it a safe reagent to use in laboratory experiments. The main limitation of 4-BEHCl is its low reactivity. This means that it may require a catalyst or other reagents to facilitate the desired reactions.
Future Directions
Future research on 4-BEHCl should focus on further exploring its potential biochemical and physiological effects. In particular, it would be interesting to explore its potential as an inhibitor of other enzymes and its potential effects on various cellular processes. In addition, further research should be done to explore its potential as a starting material for the synthesis of other organic compounds. Finally, research should be done to explore the potential of 4-BEHCl as a therapeutic agent, as it has been shown to have some potential inhibitory effects on enzymes involved in various diseases.
Synthesis Methods
4-BEHCl is synthesized by the reaction of 4-bromo-3-ethoxy-pyridine and hydrochloric acid. The reaction takes place in an aqueous solution at a temperature of 80-90°C. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, to increase the reaction rate. After the reaction is complete, the product is isolated by filtration, followed by recrystallization from a suitable solvent.
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-ethoxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-2-10-7-5-9-4-3-6(7)8;/h3-5H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGKDSXBLFOYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CN=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




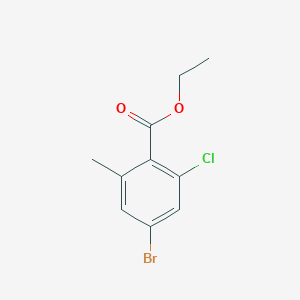

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

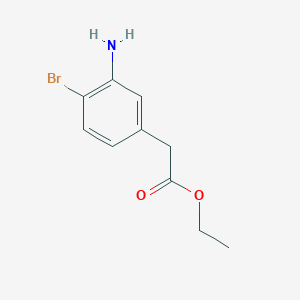
![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
